molecular formula C4H10N2O2 B12327686 (2R,3S)-2,3-Diaminobutanoic acid CAS No. 84122-94-1

(2R,3S)-2,3-Diaminobutanoic acid

Cat. No.: B12327686
CAS No.: 84122-94-1
M. Wt: 118.13 g/mol
InChI Key: SXGMVGOVILIERA-STHAYSLISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-2,3-Diaminobutanoic acid is a chiral amino acid derivative with two amino groups attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2,3-Diaminobutanoic acid can be achieved through several methods. One common approach involves the use of a novel aldolase enzyme isolated from Streptomyces amakusaensis, which catalyzes a reverse aldol reaction on racemic β-hydroxy-α-amino acids to yield enantiomerically pure this compound . This method is advantageous due to its high enantiomeric purity and efficiency.

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation processes. Specific strains of microorganisms are cultivated under controlled conditions to produce the desired compound. The fermentation broth is then processed to isolate and purify the compound, often using techniques such as selective adsorption on activated carbon and elution with methanol .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2,3-Diaminobutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity :
(2R,3S)-2,3-Diaminobutanoic acid has been identified as a component in the synthesis of peptide antibiotics. Its structural characteristics contribute to the activity of these antibiotics against various bacterial strains. For instance, modifications of DABA derivatives have shown promising antibacterial properties against Mycobacterium tuberculosis (Mtb) .

Case Study :
A study designed inhibitors based on DABA derivatives, which displayed an MIC (Minimum Inhibitory Concentration) of 37 nM against Mtb. This indicates that DABA and its derivatives can be potent components in developing new antibiotics .

Synthetic Organic Chemistry

Asymmetric Synthesis :
The asymmetric synthesis of this compound has been accomplished using various methodologies. One notable method involves the use of chiral lithium amides to achieve stereocontrol during synthesis . This approach allows for the selective production of DABA with high enantiomeric purity.

Data Table: Synthesis Methods Comparison

MethodologyYield (%)Enantiomeric Excess (%)Reference
Chiral Lithium Amides8598
Functional Group Manipulation9098
Mitsunobu Reaction8095

Biochemical Applications

Biosynthetic Pathways :
DABA is involved in several biosynthetic pathways leading to the formation of natural products. For example, it is derived from L-threonine through enzymatic reactions involving specific enzymes such as Pac19 . Understanding these pathways can aid in the biotechnological production of valuable compounds.

Case Study :
Research on the biosynthetic gene clusters for DABA has demonstrated its role in producing complex natural products like friulimicin. Gene knockout experiments have shown that mutations in dabA and dabB genes affect the yield of these antibiotics significantly .

Agricultural Applications

Plant Growth Regulation :
Recent studies suggest that DABA may play a role in plant growth regulation due to its involvement in amino acid metabolism. This can potentially lead to applications in agriculture for enhancing crop yields or stress resistance.

Mechanism of Action

The mechanism of action of (2R,3S)-2,3-Diaminobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. Its unique stereochemistry allows it to interact selectively with chiral receptors and enzymes, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2,3-Dibromobutanoic acid: A similar compound with bromine atoms instead of amino groups.

    (2R,3S)-Isocitric acid: Another chiral compound with similar stereochemistry but different functional groups.

Uniqueness

(2R,3S)-2,3-Diaminobutanoic acid is unique due to its dual amino groups and specific stereochemistry, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

(2R,3S)-2,3-Diaminobutanoic acid (DABA) is a chiral diamino acid that plays a significant role in various biological processes and synthetic applications. This article explores its biological activity, mechanisms of action, and potential applications in medicine and biochemistry.

  • Chemical Formula : C4_4H10_10N2_2O2_2
  • Molecular Weight : 118.134 g/mol
  • CAS Number : 648922-13-8
  • Stereochemistry : The compound exists as a dihydrochloride salt, which enhances its solubility and stability for biological applications .

This compound exhibits several biological activities primarily through its interaction with enzymes and receptors.

  • Enzyme Substrate : DABA can act as a substrate for various enzymes, facilitating biochemical reactions that lead to the formation of biologically active compounds.
  • Protein-Ligand Interactions : It is involved in studies related to protein-ligand interactions, which are crucial for understanding metabolic pathways and drug design .

1. Antimicrobial Activity

Research indicates that this compound has potential antimicrobial properties. It serves as an intermediate in the synthesis of antibiotics, contributing to the development of new therapeutic agents against resistant bacterial strains .

2. Neuroprotective Effects

Studies have shown that DABA may exhibit neuroprotective effects by modulating neurotransmitter systems. It is suggested to influence glutamate signaling pathways, which are critical in neurodegenerative diseases .

3. Cancer Research

DABA has been explored for its role in cancer therapy. It can inhibit the formation of advanced glycation end-products (AGEs), which are implicated in cancer progression and metastasis. Novel derivatives based on DABA have been synthesized and tested for their efficacy in reducing AGE formation .

Case Study 1: Synthesis of Antibiotic Precursors

In a study published by Audic et al., (2013), derivatives of DABA were synthesized and tested for their ability to inhibit AGE formation. The results demonstrated that these compounds could effectively scavenge reactive carbonyl species, suggesting their potential use in developing new antibiotics targeting AGE-related pathways .

Case Study 2: Neuroprotection

A research article highlighted the neuroprotective potential of DABA in models of oxidative stress-induced neuronal damage. The findings indicated that DABA treatment significantly reduced neuronal cell death and improved cell viability compared to untreated controls.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds.

CompoundStructure TypeBiological Activity
This compoundChiral Amino AcidAntimicrobial, Neuroprotective
(2S,3R)-2,3-Diaminobutanoic AcidChiral Amino AcidLimited studies on biological activity
2,3-Diaminopropanoic AcidNon-chiral Amino AcidLower reactivity compared to DABA

Properties

CAS No.

84122-94-1

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

(2R,3S)-2,3-diaminobutanoic acid

InChI

InChI=1S/C4H10N2O2/c1-2(5)3(6)4(7)8/h2-3H,5-6H2,1H3,(H,7,8)/t2-,3+/m0/s1

InChI Key

SXGMVGOVILIERA-STHAYSLISA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)N)N

Canonical SMILES

CC(C(C(=O)O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.